
1-Bromo-3-(difluoromethyl)-2-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(difluoromethyl)-2-iodobenzene is an organic compound with the molecular formula C7H4BrF2I. This compound is characterized by the presence of bromine, iodine, and difluoromethyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 1-Bromo-3-(difluoromethyl)-2-iodobenzene typically involves halogenation reactions. One common method is the bromination of 3-(difluoromethyl)-2-iodobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often use catalysts to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
1-Bromo-3-(difluoromethyl)-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents. Common reagents include sodium iodide, potassium fluoride, and organometallic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products. For example, oxidation with strong oxidizing agents like potassium permanganate can yield carboxylic acids, while reduction with reducing agents like lithium aluminum hydride can produce alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds. These reactions typically use palladium catalysts and base in an appropriate solvent.
Major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various halogenated or functionalized benzene derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-3-(difluoromethyl)-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules
Biology: The compound can be used to synthesize biologically active molecules, such as pharmaceuticals and agrochemicals. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: Research into the compound’s potential therapeutic applications includes the development of new drugs targeting specific diseases. Its ability to undergo various chemical transformations makes it a valuable tool in medicinal chemistry.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and versatility make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(difluoromethyl)-2-iodobenzene depends on the specific reaction or application
For example, in substitution reactions, the bromine or iodine atoms can act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound can form palladium complexes that facilitate the formation of biaryl products.
Comparación Con Compuestos Similares
1-Bromo-3-(difluoromethyl)-2-iodobenzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-3-(difluoromethyl)-2-fluorobenzene: Similar in structure but with a fluorine atom instead of iodine. This compound may exhibit different reactivity and selectivity in chemical reactions.
1-Bromo-3-(difluoromethoxy)benzene: Contains a difluoromethoxy group instead of difluoromethyl. This structural difference can affect the compound’s physical and chemical properties.
1-Bromo-3,5-difluorobenzene: Lacks the iodine atom and has two fluorine atoms on the benzene ring. This compound may have different applications and reactivity compared to this compound.
The uniqueness of this compound lies in its combination of bromine, iodine, and difluoromethyl groups, which provide a versatile platform for various chemical transformations and applications.
Propiedades
IUPAC Name |
1-bromo-3-(difluoromethyl)-2-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2I/c8-5-3-1-2-4(6(5)11)7(9)10/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMQECQKFLYDIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)I)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(1,3-Dioxolan-2-yl)-1-[2-(methylsulfanyl)pyrido[4,3-d]pyrimidin-5-yl]piperidine](/img/structure/B2424325.png)
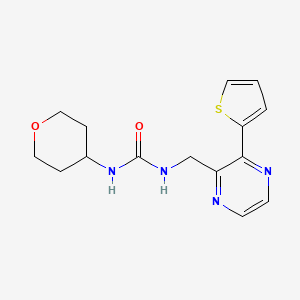
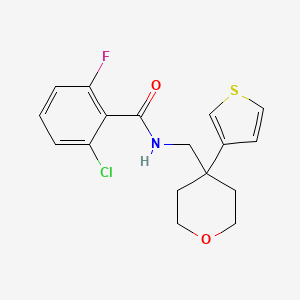
![2,2,2-trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate](/img/structure/B2424330.png)
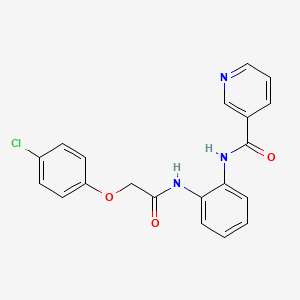
![10-(4-ethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2424333.png)
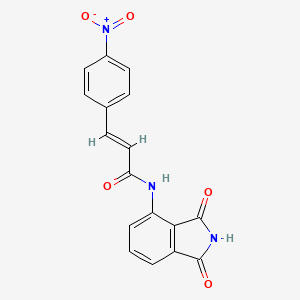
![2-(4-(dimethylamino)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2424336.png)
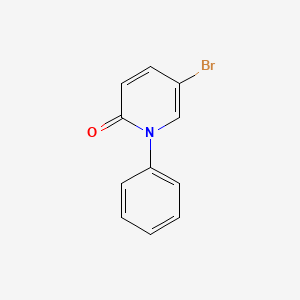
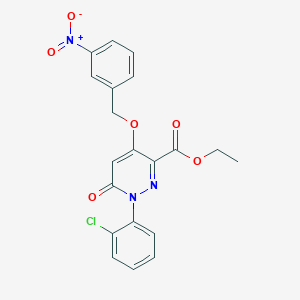
![4-[(N,N-dimethylglycyl)amino]benzoic acid](/img/structure/B2424343.png)
![2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2424346.png)
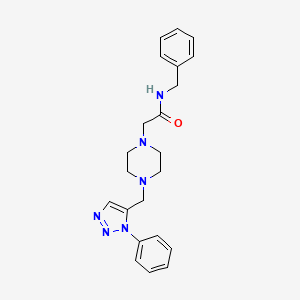
![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-C]pyrazole](/img/structure/B2424348.png)
